molecular formula C21H23N3O3S B11487055 4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one

4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one

Cat. No.: B11487055
M. Wt: 397.5 g/mol
InChI Key: RRLJDYZJUNOATK-UHFFFAOYSA-N
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Description

4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a phenylpiperazine sulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Phenylpiperazine Sulfonyl Moiety: The phenylpiperazine sulfonyl group can be attached through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with phenylpiperazine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.

    Medicine: Studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a phenylpiperazine sulfonyl group makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

4,8-dimethyl-6-(4-phenylpiperazin-1-yl)sulfonyl-1H-quinolin-2-one

InChI

InChI=1S/C21H23N3O3S/c1-15-13-20(25)22-21-16(2)12-18(14-19(15)21)28(26,27)24-10-8-23(9-11-24)17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,22,25)

InChI Key

RRLJDYZJUNOATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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